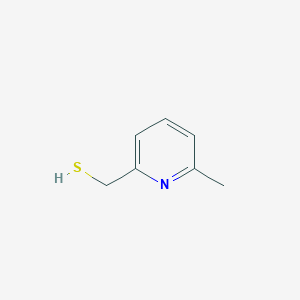
(6-methylpyridin-2-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-methylpyridin-2-yl)methanethiol is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group at the 6-position and a thiol group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-methylpyridin-2-yl)methanethiol typically involves the introduction of a thiol group to a methylpyridine precursor. One common method is the reaction of 6-methylpyridine with a thiolating agent under controlled conditions. For instance, the reaction can be carried out using hydrogen sulfide in the presence of a catalyst to yield the desired thiol compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize high-temperature and high-pressure conditions to facilitate the thiolation process. The use of catalysts such as Raney nickel can further improve the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: (6-methylpyridin-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The methyl and thiol groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(6-methylpyridin-2-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals
Wirkmechanismus
The mechanism of action of (6-methylpyridin-2-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
- Pyridin-2-ylmethanethiol
- 6-Methyl-2-pyridinemethanol
- 2-Methylpyridine
Comparison: (6-methylpyridin-2-yl)methanethiol is unique due to the presence of both a methyl group and a thiol group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, pyridin-2-ylmethanethiol lacks the methyl group, which can significantly alter its chemical properties and reactivity. Similarly, 6-Methyl-2-pyridinemethanol has a hydroxyl group instead of a thiol group, leading to different chemical behavior and applications .
Eigenschaften
Molekularformel |
C7H9NS |
|---|---|
Molekulargewicht |
139.22 g/mol |
IUPAC-Name |
(6-methylpyridin-2-yl)methanethiol |
InChI |
InChI=1S/C7H9NS/c1-6-3-2-4-7(5-9)8-6/h2-4,9H,5H2,1H3 |
InChI-Schlüssel |
LKUIJNQQIVNISE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)CS |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















